molecular formula C15H10Cl3N3 B2643353 1-allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 337920-67-9

1-allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Cat. No. B2643353
CAS RN: 337920-67-9
M. Wt: 338.62
InChI Key: DBUPLZIIISLAQG-UHFFFAOYSA-N
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Description

1-allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (AC-223) is a synthetic compound that belongs to the class of benzimidazoles and is used in various scientific research applications. It is a colorless, crystalline solid that is soluble in common organic solvents. The compound was first synthesized in the 1950s and has since been studied extensively for its various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Catalytic Applications

PEPPSI Type Complexes : Novel benzimidazolium-derived PEPPSI type palladium complexes were synthesized and characterized, demonstrating potential for anticancer activity through molecular docking with various targets. These findings highlight the role of benzimidazole derivatives in developing novel catalysts with potential biomedical applications (Serdaroğlu et al., 2021).

Material Chemistry and Fluorescence

Synthesis of Pyrido[1,2-a]benzimidazoles : Research on the synthesis of pyrido[1,2-a]benzimidazoles emphasizes their importance in medicinal chemistry and material chemistry, particularly for their solubility, DNA intercalation abilities, and fluorescence properties, showcasing the versatile applications of benzimidazole derivatives in scientific research (Masters et al., 2011).

Catalytic Efficiency and Chemical Synthesis

Ruthenium(IV) Complexes : Benzimidazole-based ruthenium complexes were explored for their catalytic efficiency in redox isomerization of allylic alcohols in aqueous mediums, demonstrating significant potential in chemical synthesis and catalysis (Díez et al., 2012).

Corrosion Inhibition

Corrosion Inhibition by Benzimidazole Derivatives : The inhibitive action of benzimidazole derivatives on the corrosion of iron in hydrochloric acid solutions was studied, indicating their potential as corrosion inhibitors in industrial applications (Khaled, 2003).

Chemical Synthesis and Antiviral Activity

Antiviral Activity : A study on the synthesis of erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides explored their potential antiviral activity, underscoring the importance of benzimidazole and pyridine derivatives in developing antiviral agents (Gudmundsson et al., 2003).

properties

IUPAC Name

5,6-dichloro-2-(2-chloropyridin-3-yl)-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3N3/c1-2-6-21-13-8-11(17)10(16)7-12(13)20-15(21)9-4-3-5-19-14(9)18/h2-5,7-8H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUPLZIIISLAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC(=C(C=C2N=C1C3=C(N=CC=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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